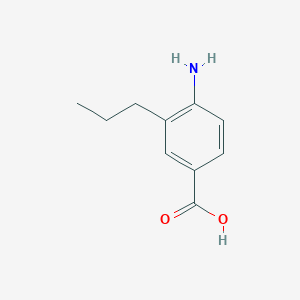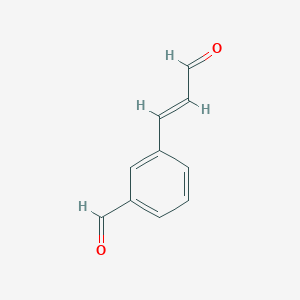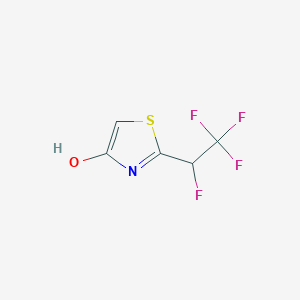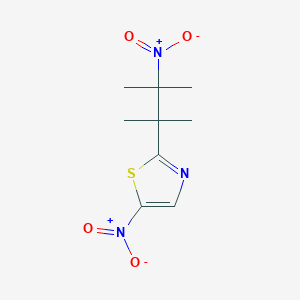![molecular formula C21H17N3O5 B12569104 3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide CAS No. 197847-08-8](/img/structure/B12569104.png)
3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with two nitro groups at the 3 and 5 positions and a tetrahydrophenanthrenyl group at the nitrogen atom. The stereochemistry of the tetrahydrophenanthrenyl group is specified as (4S), indicating its chiral nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide typically involves multi-step organic reactions. One common method starts with the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the coupling of the nitrated benzamide with a chiral tetrahydrophenanthrenyl amine under appropriate conditions to form the final product. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield .
化学反応の分析
Types of Reactions
3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
作用機序
The mechanism of action of 3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, which may contribute to the compound’s therapeutic effects. Additionally, the benzamide core can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
Similar Compounds
3,5-Dinitro-N-(1-phenylethyl)benzamide: Known for its use as a chiral solvating agent in NMR spectroscopy.
3,5-Dinitrobenzamide: A simpler analog used in various chemical reactions and studies.
3,5-Dinitro-N-(4H-1,2,4-triazol-4-yl)benzamide: Another derivative with distinct chemical properties and applications.
Uniqueness
3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide stands out due to its chiral tetrahydrophenanthrenyl group, which imparts unique stereochemical properties. This makes it particularly valuable in studies involving chiral recognition and asymmetric synthesis .
特性
CAS番号 |
197847-08-8 |
|---|---|
分子式 |
C21H17N3O5 |
分子量 |
391.4 g/mol |
IUPAC名 |
3,5-dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide |
InChI |
InChI=1S/C21H17N3O5/c25-21(15-10-16(23(26)27)12-17(11-15)24(28)29)22-19-7-3-5-14-9-8-13-4-1-2-6-18(13)20(14)19/h1-2,4,6,8-12,19H,3,5,7H2,(H,22,25)/t19-/m0/s1 |
InChIキー |
VUXHWLMAPJVPNQ-IBGZPJMESA-N |
異性体SMILES |
C1C[C@@H](C2=C(C1)C=CC3=CC=CC=C32)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1CC(C2=C(C1)C=CC3=CC=CC=C32)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)

![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)


![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)



